

# Application Notes and Protocols: TSTD1 as a Tool for Oncology Research

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## Compound of Interest

Compound Name: STD1T

Cat. No.: B15584402

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A Note on Nomenclature: Initial research indicates a likely typographical error in the query "STD1T." The scientifically recognized and researched protein in the context of oncology is TSTD1 (Thiosulfate Sulfurtransferase Like Domain Containing 1). These application notes are based on the available research for TSTD1.

## Introduction

Thiosulfate Sulfurtransferase Like Domain Containing 1 (TSTD1) is a protein that has recently emerged as a significant factor in oncology research, particularly in breast cancer.<sup>[1]</sup> It is a cytoplasmic sulfurtransferase that is thought to play a role in sulfur metabolism and sulfide-based signaling.<sup>[2][3]</sup> Research has indicated that the overexpression of TSTD1 is linked to poor treatment outcomes and reduced survival rates in breast cancer patients, suggesting its potential as both a biomarker and a therapeutic target.<sup>[1]</sup>

These application notes provide an overview of TSTD1's role in oncology and detailed protocols for its study in a research setting.

## Data Presentation

### Table 1: TSTD1 Expression and Correlation with Clinicopathological Features in Breast Cancer

Feature	Correlation with TSTD1 Expression	Patient Cohort	p-value	Reference
5-Year Overall Survival	High TSTD1 expression is associated with poor survival.	Taiwanese & Korean	0.021	<a href="#">[1]</a>
Chemotherapy Response	High TSTD1 expression is associated with poor response.	Taiwanese	0.008	<a href="#">[1]</a>
TSTD1 Hypomethylation	Positively correlated with TSTD1 overexpression.	Taiwanese	0.040	<a href="#">[1]</a>
TSTD1 Hypomethylation	Positively correlated with TSTD1 overexpression.	Western (TCGA)	< 0.001	<a href="#">[1]</a>

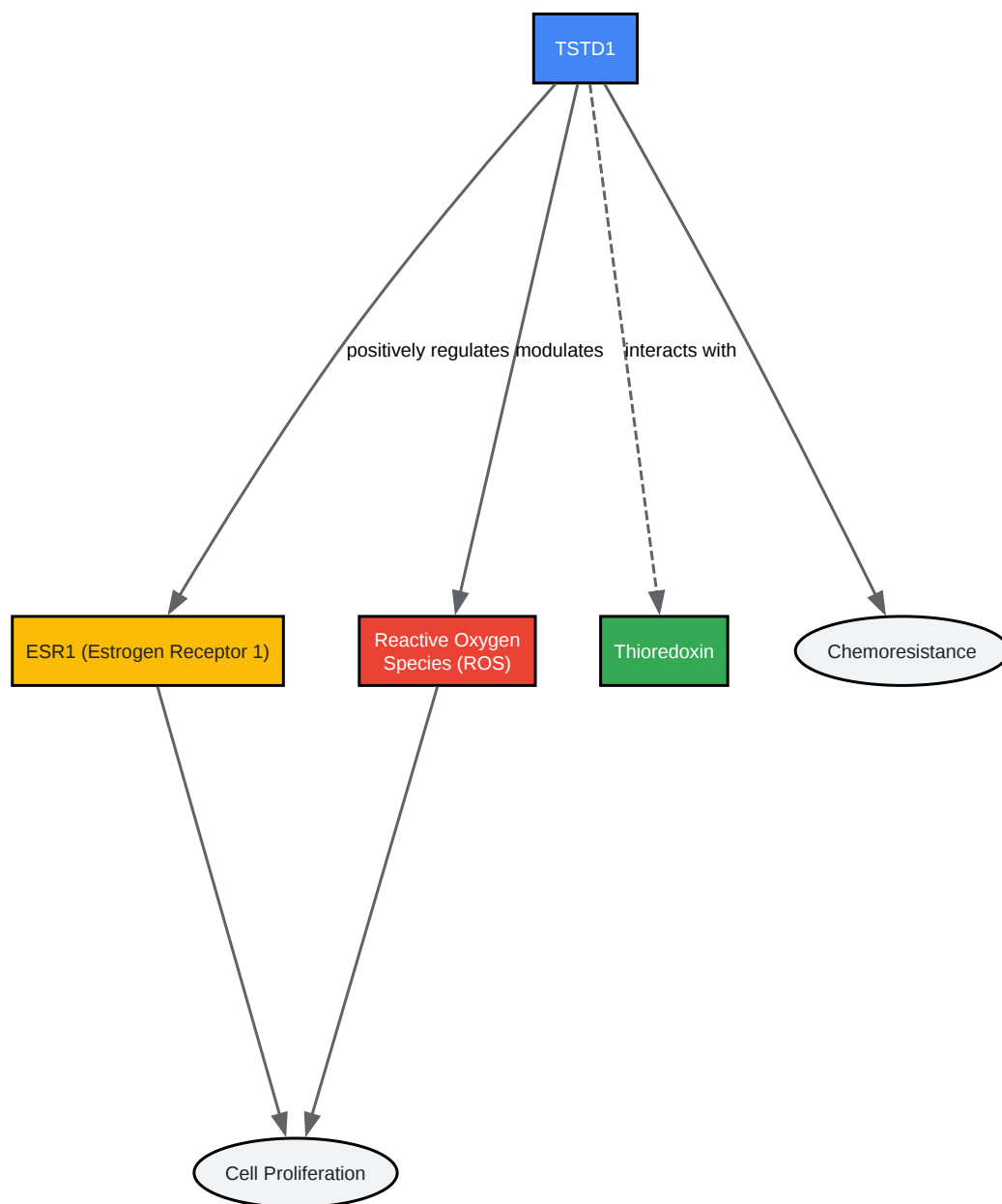
## Table 2: Effect of TSTD1 Modulation on Breast Cancer Cell Lines

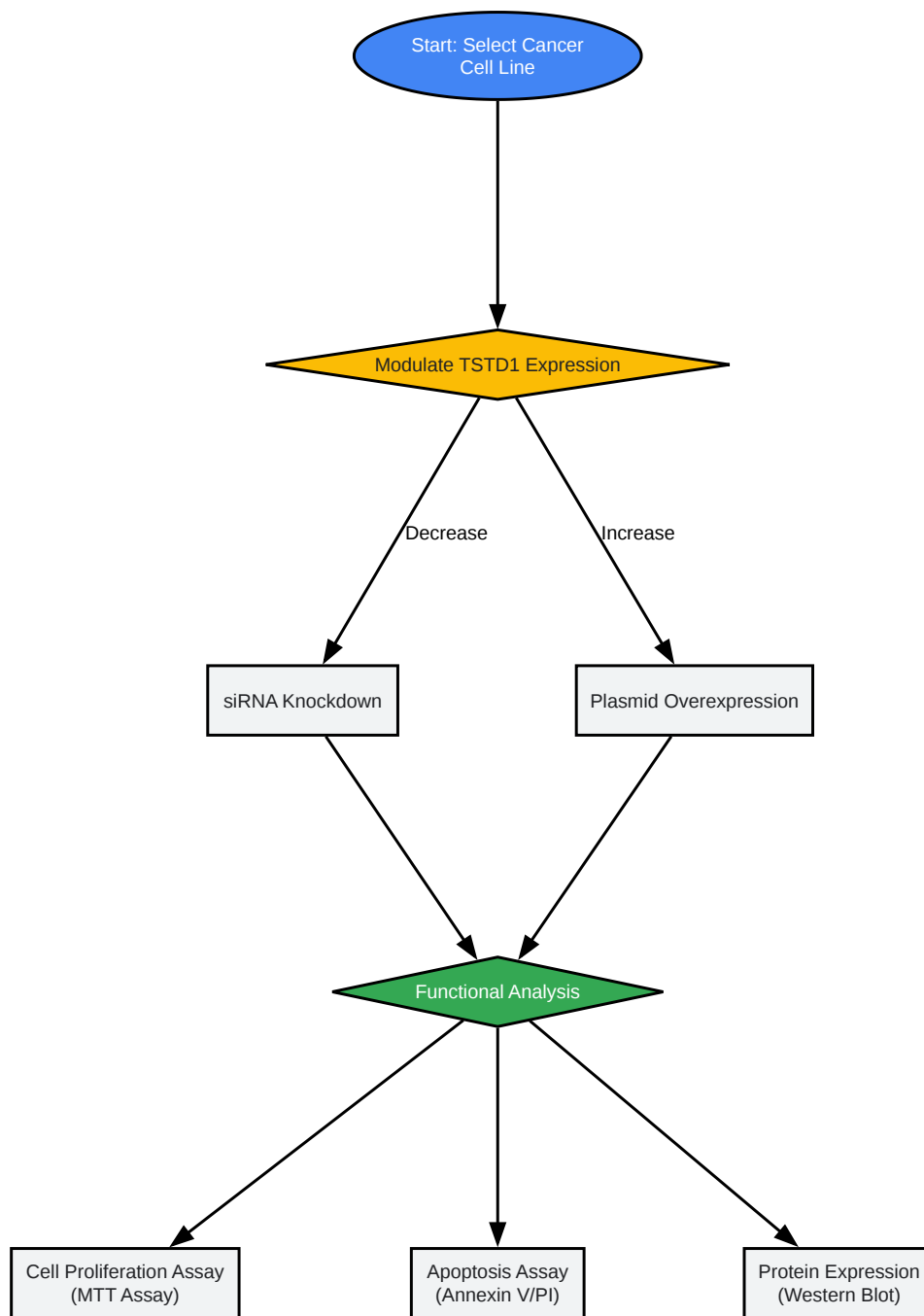
Cell Line	Experimental Modulation	Observed Effect	Reference
T47D	siRNA-mediated knockdown of TSTD1	Decreased cell proliferation	<a href="#">[1]</a>
MDA-MB-231	Transfection with pCMV-TSTD1 (overexpression)	Increased cell proliferation	<a href="#">[1]</a>
MCF7	Overexpression of TSTD1	Mediated poor response to epirubicin and docetaxel	<a href="#">[1]</a>
MCF7	Overexpression of TSTD1	Mediated poor response to tamoxifen	<a href="#">[1]</a>

## Signaling Pathways and Experimental Workflows

### TSTD1 Signaling Pathway

The precise signaling pathway of TSTD1 in cancer is still under investigation. However, current research suggests a role in modulating estrogen receptor signaling and cellular redox homeostasis. The following diagram illustrates a proposed signaling pathway for TSTD1 in breast cancer.





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## References

- 1. Promoter hypomethylation and overexpression of TSTD1 mediate poor treatment response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosulfate sulfurtransferase-like domain-containing 1 protein interacts with thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiosulfate sulfurtransferase-like domain-containing 1 protein interacts with thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
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